

Technical Support Center: DS-1040 Tosylate Oral Formulation

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Compound of Interest		
Compound Name:	DS-1040 Tosylate	
Cat. No.:	B560596	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the oral delivery of **DS-1040 Tosylate**.

Frequently Asked Questions (FAQs)

Q1: What is DS-1040 and its mechanism of action?

DS-1040 is a novel, potent, and selective small-molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U.[1] By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural process of breaking down blood clots.[2][3] This mechanism of action suggests its therapeutic potential in treating thromboembolic diseases such as acute ischemic stroke and pulmonary embolism.[1]

Q2: What are the known pharmacokinetic properties of orally administered **DS-1040 Tosylate**?

Phase 1 clinical trials in healthy subjects have demonstrated that DS-1040 has predictable and dose-proportional pharmacokinetics.[2] Following single ascending oral doses (50, 100, 200, and 400 mg), both the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increased in proportion to the dose.[2] With multiple doses, a steady state was reached by day 7 with minimal accumulation. The mean terminal half-life of DS-1040 ranges from 17.2 to 24.9 hours.[2]

Q3: How soluble is **DS-1040 Tosylate** in water?



DS-1040 Tosylate has a high water solubility of 100 mg/mL (214.77 mM).[4] This high solubility is a significant advantage for oral formulation development, as it minimizes challenges related to dissolution-limited absorption, a common hurdle for many oral drug candidates.[5][6]

Q4: What is the safety and tolerability profile of oral DS-1040 Tosylate?

In first-in-human studies, orally administered DS-1040 was well-tolerated in healthy subjects at single doses up to 400 mg and multiple doses up to 150 mg twice daily for 14 days.[2] There were no serious adverse events or discontinuations due to adverse events reported in these studies.[2] Importantly, DS-1040 had no effect on coagulation parameters, and no treatment-related trends in bleeding time were observed.[2][7]

Troubleshooting Guide

While **DS-1040 Tosylate**'s high solubility simplifies oral formulation, researchers may still encounter challenges. This guide addresses potential issues in a question-and-answer format.

Q1: Issue: Unexpectedly low or variable bioavailability in preclinical studies.

- Possible Cause: While the drug substance is highly soluble, interactions with excipients in the formulation could be affecting its dissolution or absorption. Another possibility is instability in the gastrointestinal (GI) tract.
- Troubleshooting Steps:
 - Excipient Compatibility Study: Conduct a thorough compatibility study with your selected excipients. Assess for any physical or chemical interactions that might impede drug release.
 - Dissolution Profile in Different Media: Perform in vitro dissolution testing in simulated gastric and intestinal fluids (SGF and SIF) to ensure consistent and complete drug release.
 - pH-Stability Profile: Evaluate the stability of **DS-1040 Tosylate** across a range of pH values representative of the GI tract to rule out degradation.



 Consideration of Transporters: Investigate if efflux transporters, such as P-glycoprotein, could be limiting absorption. If so, formulation strategies to inhibit these transporters may be necessary.

Q2: Issue: Poor physical stability of the formulated solid dosage form (e.g., tablet, capsule).

- Possible Cause: The tosylate salt form, while generally stable, may have specific
 hygroscopicity or polymorphic characteristics that need to be addressed in the formulation.
- · Troubleshooting Steps:
 - Hygroscopicity Testing: Determine the hygroscopicity profile of the drug substance and your formulation. If it is highly hygroscopic, consider using moisture-protective packaging or incorporating excipients that mitigate moisture uptake.
 - Polymorph Screening: Conduct a polymorph screen to identify the most stable crystalline form of **DS-1040 Tosylate**. Ensure that your manufacturing process does not induce conversion to a less stable or less soluble form.
 - Excipient Selection: Choose excipients that are known to have good compatibility and contribute to the physical stability of the final dosage form.

Q3: Issue: Difficulty in achieving a desired controlled-release profile.

- Possible Cause: The high solubility of DS-1040 Tosylate can make it challenging to retard its release from a solid dosage form.
- Troubleshooting Steps:
 - Matrix Systems: Explore the use of hydrophilic or hydrophobic matrix-forming polymers
 (e.g., HPMC, ethylcellulose) to control the rate of drug diffusion from the tablet.
 - Coated Systems: Consider functional coatings, such as enteric coatings to delay release until the small intestine, or polymer coatings with varying permeability to achieve a specific release rate.



 Lipid-Based Formulations: While not primarily for solubility enhancement in this case, lipidbased systems can be designed to provide a controlled-release profile.

Data Summary

Table 1: Pharmacokinetic Parameters of Single Ascending Oral Doses of DS-1040 in Healthy Subjects

Dose (mg)	Cmax (ng/mL)	AUC (ng·h/mL)	T½ (hours)
50	Mean ± SD	Mean ± SD	17.2 - 24.9
100	Mean ± SD	Mean ± SD	17.2 - 24.9
200	Mean ± SD	Mean ± SD	17.2 - 24.9
400	Mean ± SD	Mean ± SD	17.2 - 24.9

Data presented are qualitative based on the statement of dose-proportionality.[2] Specific mean and standard deviation values were not publicly available.

Experimental Protocols

Protocol 1: Excipient Compatibility Study

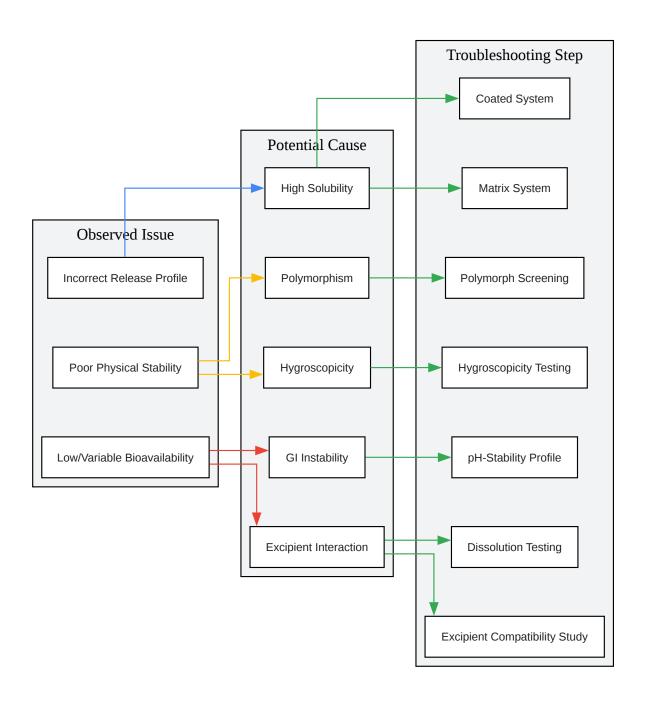
- Objective: To assess the physical and chemical compatibility of DS-1040 Tosylate with selected pharmaceutical excipients.
- Materials: DS-1040 Tosylate, selected excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate), HPLC grade solvents, analytical balance, HPLC system with UV detector, stability chambers.
- Methodology:
 - 1. Prepare binary mixtures of **DS-1040 Tosylate** and each excipient in a 1:1 ratio.
 - 2. Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 4 weeks).



- 3. At specified time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (color, clumping).
- 4. Analyze the samples by HPLC to quantify the amount of **DS-1040 Tosylate** remaining and to detect the presence of any degradation products.
- 5. A significant decrease in the concentration of **DS-1040 Tosylate** or the appearance of new peaks in the chromatogram indicates incompatibility.

Visualizations

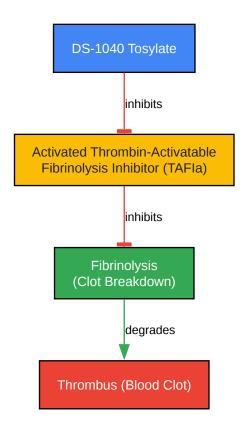




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Figure 1: Troubleshooting workflow for **DS-1040 Tosylate** oral formulation.





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Figure 2: Mechanism of action of **DS-1040 Tosylate**.

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